molecular formula C25H28O5 B11140862 3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11140862
M. Wt: 408.5 g/mol
InChI Key: VCAQLIKFPHQPGB-UHFFFAOYSA-N
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Description

3-Hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a hexyl chain at position 3, a methyl group at position 4, and a 7-ethoxy linker bearing a 3-methoxyphenyl-2-oxo moiety. Coumarins are renowned for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties .

Properties

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one

InChI

InChI=1S/C25H28O5/c1-4-5-6-7-11-22-17(2)21-13-12-20(15-24(21)30-25(22)27)29-16-23(26)18-9-8-10-19(14-18)28-3/h8-10,12-15H,4-7,11,16H2,1-3H3

InChI Key

VCAQLIKFPHQPGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC(=CC=C3)OC)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chromen-2-one Core: This is usually achieved through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound.

    Introduction of the Hexyl Chain: This step involves the alkylation of the chromen-2-one core with a hexyl halide under basic conditions.

    Attachment of the Methoxyphenyl Group: This is typically done through an etherification reaction using a methoxyphenol derivative and an appropriate leaving group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The hexyl chain and methoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. The compound 3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated its effectiveness against various cancer cell lines, suggesting that it may induce apoptosis through the activation of specific pathways associated with cell death .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated in several studies. Coumarins are known to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing chronic diseases linked to oxidative damage, including cancer and cardiovascular diseases .

Antimicrobial Effects

The compound has shown promising results in antimicrobial assays. Its efficacy against various bacterial and fungal strains positions it as a potential candidate for developing new antimicrobial agents . The structure of the compound allows for interactions with microbial enzymes, inhibiting their growth.

Pesticidal Activity

Coumarin derivatives have been explored for their pesticidal properties. The compound's structure suggests potential use as a natural pesticide due to its ability to disrupt the biological processes of pests. Studies indicate that it can effectively reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .

Plant Growth Regulation

Research has also investigated the role of coumarins in plant growth regulation. The application of 3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has been linked to enhanced growth rates and improved resistance to environmental stressors in certain plant species .

Photovoltaic Materials

Recent studies have explored the use of coumarin derivatives in organic photovoltaic devices due to their favorable electronic properties. The compound's ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the efficiency of solar cells .

Coatings and Polymers

The incorporation of this compound into polymer matrices has been studied for developing coatings with enhanced durability and resistance to UV radiation. Its photostability is beneficial in prolonging the lifespan of coatings used in various applications, including automotive and construction materials .

Case Studies

Application Study Reference Findings
Anticancer Induced apoptosis in cancer cell lines, showing promise as an anticancer agent.
Antioxidant Demonstrated significant free radical scavenging activity, contributing to cellular protection.
Antimicrobial Effective against multiple bacterial strains, indicating potential as a new antimicrobial agent.
Pesticidal Reduced pest populations significantly while maintaining safety for beneficial insects.
Photovoltaic Materials Enhanced light absorption properties leading to improved solar cell efficiency.

Mechanism of Action

The mechanism of action of 3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

    Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

The following analysis compares 3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities References
3-Hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one 3-hexyl, 4-methyl, 7-(3-methoxyphenyl-2-oxoethoxy) ~476.5 (calculated) High lipophilicity (hexyl chain); potential for membrane permeability and CNS activity N/A
3-Benzyl-7-[2-(3,3-dinitroazetidin-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one 3-benzyl, 7-(dinitroazetidine-2-oxoethoxy) 497.8 Nitric oxide donor; anti-intrahepatic cholestasis activity (30% yield in synthesis)
4-[4-(Heptyloxy)benzoyloxy]phenyl-2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate 7-trifluoromethyl, 4-heptyloxy ~538.5 (calculated) Enhanced electron-withdrawing effects (CF₃); possible metabolic stability
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one 3-(4-chlorophenyl), 7-methoxy 300.7 Halogenated aromatic group; potential cytotoxicity via halogen interactions
4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one 7-(triazole-ethoxy), 4-methyl ~285.3 (calculated) Triazole moiety may enhance antifungal or antimicrobial activity

Biological Activity

3-Hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one (CAS No. 670245-78-0) is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer research.

  • Molecular Formula : C25H28O5
  • Molar Mass : 408.49 g/mol
  • Structural Characteristics : The compound features a chromenone backbone substituted with a hexyl group and a methoxyphenyl moiety, contributing to its unique biological profile.

Anticancer Properties

Research indicates that chromenones exhibit significant anticancer activity. A study demonstrated that derivatives similar to 3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation, particularly through the inhibition of the PI3K/Akt pathway .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This action may be attributed to its ability to suppress NF-kB activation, a key regulator in inflammatory responses .

Antioxidant Activity

Antioxidant properties have also been reported for this compound, which is crucial in combating oxidative stress-related diseases. The ability to scavenge free radicals and enhance endogenous antioxidant defenses has been observed, suggesting potential applications in neurodegenerative diseases where oxidative stress plays a significant role .

Case Studies and Research Findings

StudyFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cells via PI3K/Akt pathway inhibition
Anti-inflammatory EffectsSuppressed TNF-alpha and IL-6 production in LPS-stimulated macrophages
Antioxidant ActivityEnhanced scavenging of free radicals and improved antioxidant defenses

Future Directions

Further research is warranted to explore the full therapeutic potential of 3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one. Key areas include:

  • In Vivo Studies : To validate the efficacy and safety profile observed in vitro.
  • Mechanistic Studies : To elucidate the detailed molecular mechanisms underlying its biological activities.
  • Formulation Development : To assess the compound's stability and bioavailability for potential pharmaceutical applications.

Q & A

Q. What are the best practices for handling crystallographic disorder in refinement?

  • SHELXL refinement : Apply ISOR and DELU constraints to disordered hexyl/methoxy groups .
  • Twinned data : Use the Hooft parameter in PLATON to correct for pseudo-merohedral twinning .

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